Cas no 500-55-0 (Apoatropin)

Apoatropin structure
Apoatropin 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid, a-methylene-,(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- Apoatropine Hydrochloride
- (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate
- Apoatropine
- 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester
- Apoatropin
- Apohyoscyamin
- Apohyoscyamine
- Atropamin
- Atropamine
- Atropasaeure-tropan-3endo-ylester
- atropic acid tropane-3endo-yl ester
- Atropyltropeine
- Tropine,atropate (ester)
- 3B4C10J0BP
- Tropine, atropate (ester)
- endo-alpha-Methylenebenzeneacetic acid 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- Benzeneacetic acid, alpha-methylene-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, endo-
- Atropamine (Apoatropin)
- 1-alpha-H,5-alpha-H-Tropan-3-alpha-ol, atropate (ester)
- Benzeneacetic acid, alpha-methylene-, (3-endo)-8-methyl-8-a
- 500-55-0
- AKOS040761366
- APOATROPINE [MI]
- ATROPINE SULFATE IMPURITY A [EP IMPURITY]
- APOATROPINE [USP IMPURITY]
- 1.ALPHA.H,5.ALPHA.H-TROPAN-3.ALPHA.-OL, ATROPATE (ESTER)
- (1R,3R,5S)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL 2-PHENYLPROPENOATE
- BENZENEACETIC ACID, .ALPHA.-METHYLENE-, 8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, ENDO-
- BRN 0085429
- SCHEMBL23495041
- 5-21-01-00228 (Beilstein Handbook Reference)
- EINECS 207-906-7
- (+/-)-APOATROPINE
- UNII-3B4C10J0BP
- SCHEMBL24069
- Benzeneacetic acid, alpha-methylene-, (3-endo)-8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester
- SCHEMBL24070
- Apoatropin; Apohyoscyamin; Apohyoscyamine; Atropamin; Atropamine; Atropyltropeine
- [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-phenylprop-2-enoate
- DTXSID801023633
- BENZENEACETIC ACID, .ALPHA.-METHYLENE-, (3-ENDO)-8-METHYL-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER
- 1-.alpha.-H,5-.alpha.-H-Tropan-3-.alpha.-ol, atropate
- NS00043038
- FT-0622451
- Propenoic acid, 2-phenyl-, 8-methyl-8-azabicyclo[3.2.1]octan-3-yl ester
- 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylprop-2-enoate
- Atropine - H2O
- Q25099870
- C17H21NO2
- FT-0622449
- FS-6665
- SCHEMBL21940586
- WPUIZWXOSDVQJU-UHFFFAOYSA-N
- Benzeneacetic acid, .alpha.-methylene-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl este
- 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl atropate #
- DTXSID70871704
- Benzeneacetic acid, .alpha.-methylene-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, endo-
- CHEBI:2780
- Atropyltropeine hydrochloride
- Atropamine hydrochloride
-
- インチ: 1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3/t14-,15+,16?
- InChIKey: WPUIZWXOSDVQJU-XYPWUTKMSA-N
- ほほえんだ: O(C(C(=C([H])[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1([H])C([H])([H])[C@]2([H])C([H])([H])C([H])([H])[C@]([H])(C1([H])[H])N2C([H])([H])[H]
- BRN: 0085429
計算された属性
- せいみつぶんしりょう: 271.15700
- どういたいしつりょう: 271.157
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.0288 (rough estimate)
- ゆうかいてん: 62°
- ふってん: 414.44°C (rough estimate)
- フラッシュポイント: 136.5±18.8 °C
- 屈折率: 1.5675 (estimate)
- PSA: 29.54000
- LogP: 2.80610
- じょうきあつ: 0.0±0.9 mmHg at 25°C
Apoatropin セキュリティ情報
- シグナルワード:warning
- 危害声明: CAUTION: May irritate eyes, skin
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:UN 1544
- 危険カテゴリコード: 26/28
- セキュリティの説明: 25-45
- ちょぞうじょうけん:Store at recommended temperature
- リスク用語:R26/28
Apoatropin 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Apoatropin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A727080-10mg |
Apoatropin |
500-55-0 | 10mg |
1200.00 | 2021-08-18 | ||
TRC | A727080-1mg |
Apoatropin |
500-55-0 | 1mg |
150.00 | 2021-08-18 |
Apoatropin 関連文献
-
Ana Romera-Torres,Roberto Romero-González,José Luis Martínez Vidal,Antonia Garrido Frenich Anal. Methods 2018 10 3340
-
3. Biosynthesis of hyoscyamine involves an intramolecular rearrangement of littorineRichard J. Robins,Peter Bachmann,Jack G. Woolley J. Chem. Soc. Perkin Trans. 1 1994 615
-
Xinxin Xu,Wenliang Ge,Steven Suryoprabowo,Xin Guo,Jianping Zhu,Liqiang Liu,Chuanlai Xu,Hua Kuang Analyst 2022 147 293
-
Hiroto Yoshida,Yuki Takemoto,Ken Takaki Chem. Commun. 2014 50 8299
500-55-0 (Apoatropin) 関連製品
- 376587-52-9(5-Bromo-2-iodo-3-methylpyridine)
- 1368412-00-3(1-methyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine)
- 1805071-27-5(2-(Chloromethyl)-4-(difluoromethyl)-5-methoxy-3-(trifluoromethoxy)pyridine)
- 2034479-06-4(6-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-imine hydrobromide)
- 2034386-14-4(1-[1-(1-ethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole)
- 2171450-74-9(2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpiperidin-2-ylacetic acid)
- 2228313-68-4(3-(1,4-dimethyl-1H-pyrazol-3-yl)-2,2-difluoropropan-1-amine)
- 1892722-97-2(5-(Pyrrolidin-3-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole)
- 24023-73-2(2-(chloromethyl)-5-(3-methylphenyl)-1,3,4-oxadiazole)
- 2435-36-1(1,3-dimethyl cyclopentane-1,3-dicarboxylate)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
